Comparison of Commercial Purity and Analytical Support with a Key Analog
When procured for research, Methyl 4-(hydroxymethyl)-3-nitrobenzoate is offered with a standard purity of ≥95%, accompanied by comprehensive batch-specific analytical documentation (NMR, HPLC, GC) . In contrast, the key regioisomeric analog, Methyl 2-(hydroxymethyl)-3-nitrobenzoate (CAS 1628915-10-5), is primarily supplied and characterized as a pharmaceutical impurity standard (e.g., Lenalidomide Impurity) . While both share the same molecular formula (C9H9NO5) and molecular weight (211.17 g/mol), their intended use cases and associated supply chains differ significantly .
| Evidence Dimension | Commercial Purity Specification and Analytical Support |
|---|---|
| Target Compound Data | Purity: 95%+ ; Documentation: Batch-specific NMR, HPLC, GC |
| Comparator Or Baseline | Methyl 2-(hydroxymethyl)-3-nitrobenzoate (CAS 1628915-10-5) |
| Quantified Difference | Target compound is supplied as a general-purpose synthetic building block; comparator is primarily supplied as a specific pharmaceutical impurity reference standard. |
| Conditions | Data compiled from technical datasheets and product pages of reputable chemical suppliers. |
Why This Matters
This distinction is critical for procurement decisions, as the target compound is positioned for broader synthetic applications with standard analytical support, while the analog is niche and may have limited availability or documentation tailored to a specific drug impurity context.
